molecular formula C17H16ClN5O B11271450 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271450
M. Wt: 341.8 g/mol
InChI Key: FPWDQORALSGPOQ-UHFFFAOYSA-N
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Description

5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction temperatures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antifungal or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-bromophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-fluorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-[(3-methylphenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-[(3-chlorophenyl)amino]-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and binding affinity compared to other similar compounds with different substituents.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-(2,6-dimethylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O/c1-10-5-3-6-11(2)14(10)20-17(24)15-16(22-23-21-15)19-13-8-4-7-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

FPWDQORALSGPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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